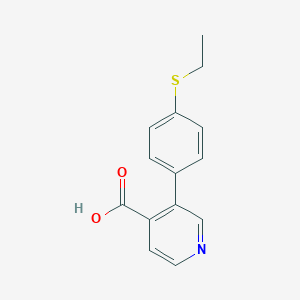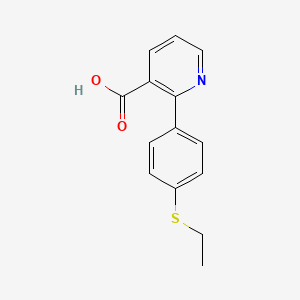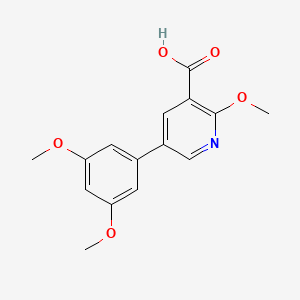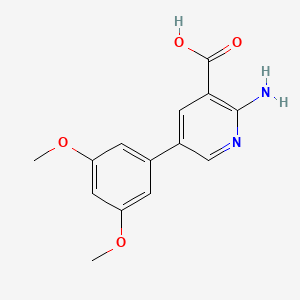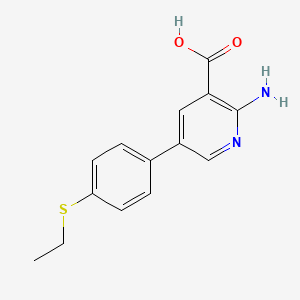
2-Amino-5-(4-ethylthiophenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(4-ethylthiophenyl)nicotinic acid (2A5ETN) is a compound of interest due to its potential application in various scientific research areas. This compound is a derivative of nicotinic acid and has been found to be useful in a variety of research applications.
Mecanismo De Acción
2-Amino-5-(4-ethylthiophenyl)nicotinic acid, 95% has been found to act as an agonist of the nicotinic acid receptor, which is a type of G-protein coupled receptor. This receptor is involved in the regulation of various cellular processes, including cell growth and differentiation. By binding to this receptor, 2-Amino-5-(4-ethylthiophenyl)nicotinic acid, 95% has been found to modulate the activity of these processes.
Biochemical and Physiological Effects
2-Amino-5-(4-ethylthiophenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as inhibit the production of pro-inflammatory cytokines. It has also been found to have anti-cancer effects, as well as anti-diabetic effects. Additionally, it has been found to have anti-aging effects, as well as potential protective effects against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-5-(4-ethylthiophenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is highly soluble in water, which makes it easy to handle and store. Additionally, it is relatively stable and has a long shelf-life. However, one potential limitation is that it is not very potent, which may limit its usefulness in some experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Amino-5-(4-ethylthiophenyl)nicotinic acid, 95%. One potential area of research is to further explore its potential role in cancer therapy, as well as its potential to reduce the risk of cardiovascular disease. Additionally, further research could be conducted to better understand its mechanism of action and its effects on the nervous system. Additionally, further research could be conducted to explore its potential to be used as a therapeutic agent for neurological disorders. Finally, further research could be conducted to explore its potential to be used as a tool to study gene expression and its potential to be used as a therapeutic agent for aging-related diseases.
Métodos De Síntesis
2-Amino-5-(4-ethylthiophenyl)nicotinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-ethylthiophenol with ethyl chloroformate to form an intermediate compound, 4-ethylthiophenyl chloroformate. This intermediate compound is then reacted with nicotinic acid in the presence of an acid catalyst to form 2-Amino-5-(4-ethylthiophenyl)nicotinic acid, 95%.
Aplicaciones Científicas De Investigación
2-Amino-5-(4-ethylthiophenyl)nicotinic acid, 95% has been found to be useful in a variety of research applications. It has been used as a tool to study the effects of nicotinic acid on the nervous system, as well as its potential to reduce the risk of cardiovascular disease. It has also been used to study the regulation of gene expression, as well as its potential role in the development of cancer.
Propiedades
IUPAC Name |
2-amino-5-(4-ethylsulfanylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-19-11-5-3-9(4-6-11)10-7-12(14(17)18)13(15)16-8-10/h3-8H,2H2,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMMGENUVLWEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



